molecular formula C9H8BrF3O B1403107 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene CAS No. 1545633-35-9

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1403107
M. Wt: 269.06 g/mol
InChI Key: FDHRABWQLONJBS-UHFFFAOYSA-N
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Description

  • Appearance : It exists as a liquid at room temperature (RT) .

Scientific Research Applications

Chemical Synthesis and Modifications

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene serves as a precursor in chemical synthesis, particularly in the formation of complex organic compounds. For instance, it's used in the generation of various phenyllithium compounds through treatments with different agents, contributing to the synthesis of naphthalenes and naphthols. This demonstrates its versatility in organic synthesis and the creation of complex molecular structures (Schlosser & Castagnetti, 2001).

Radiopharmaceutical Applications

This compound is also instrumental in the field of radiopharmaceuticals. Its derivatives are synthesized for potential use as bifunctional labeling agents in medical imaging. This application underscores the importance of such compounds in advancing medical diagnostics and imaging technologies (Namolingam et al., 2001).

Study of Molecular Conformations

Research also extends to understanding the molecular conformations of such compounds. This is critical for grasping how the compound’s structure impacts its reactivity and interaction with other molecules, thereby influencing its applications in various chemical reactions and processes (Okazaki et al., 1989).

Analysis of Intermolecular Interactions

Detailed structural analyses of bromo- and bromomethyl-substituted benzenes, including derivatives of 1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene, shed light on their intermolecular interactions. Such studies are crucial for understanding the packing motifs and potential applications in material science and molecular engineering (Jones et al., 2012).

Safety And Hazards

  • Precautionary Statements : Proper handling, storage, and personal protective equipment are essential. Refer to the provided MSDS for detailed safety information .

properties

IUPAC Name

1-bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-4-7(2-3-8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHRABWQLONJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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